(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine
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Overview
Description
(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves various strategies such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the construction of the imidazo[1,2-a]pyridine core from readily available starting materials.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the N-methylmethanamine group, which can significantly influence its pharmacological profile. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-yl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h2-6,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSIBHQDDIGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=NC=CN2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257763 |
Source
|
Record name | N-Methylimidazo[1,2-a]pyridine-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-77-0 |
Source
|
Record name | N-Methylimidazo[1,2-a]pyridine-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylimidazo[1,2-a]pyridine-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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